molecular formula C10H11NO B7793563 (2,6-Dimethylphenoxy)acetonitrile

(2,6-Dimethylphenoxy)acetonitrile

Cat. No.: B7793563
M. Wt: 161.20 g/mol
InChI Key: MFUWFCZVQNSMEP-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenoxy)acetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a phenoxy group substituted with two methyl groups at the 2 and 6 positions and an acetonitrile group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dimethylphenoxy)acetonitrile can be synthesized through several methods. One common route involves the reaction of 2,6-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,6-Dimethylphenoxyacetic acid.

    Reduction: 2,6-Dimethylphenoxyethylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(2,6-Dimethylphenoxy)acetonitrile is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenoxy)acetonitrile depends on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. The molecular targets and pathways involved vary based on the specific enzyme or reaction being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenoxy)acetonitrile
  • (2,6-Dimethylanilino)acetonitrile
  • (2,5-Dimethoxyphenyl)acetonitrile
  • (4-Bromo-2,6-dimethylphenoxy)acetonitrile
  • (4-Chloro-3,5-dimethylphenoxy)acetonitrile

Uniqueness

(2,6-Dimethylphenoxy)acetonitrile is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound in various synthetic applications and research studies.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWFCZVQNSMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

500 Milligrams of benzyltriethyl ammonium chloride and 13.4 g of 2,6-dimethylphenoxyacetamide was added to a heterogeneously mixed solution of 182 ml of chloroform and 60 g of 50% sodium hydroxide aqueous solution, and the solution was stirred vigorously at room temperature for two hours. After completion of reaction, the chloroform phase was separated, and the reaction solution was washed with water, dried over anhydrous magnesium sulfate, and freed from the solvent to obtain an oily substance. The distillation under reduced pressure of the reaction mixture gave 9.7 g of a distillate, 2,6-dimethylphenoxyacetonitrile, b.p. 86°-88° C./0.6 mmHg.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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